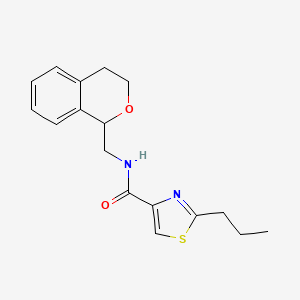
N-(2-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-2-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinamine derivatives, including N-(2-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-2-quinazolinamine, involves the preparation of quinazoline ring systems often substituted with different functional groups to enhance their biological activity. For instance, Johnson and Werbel (1983) described the synthesis of 8-quinolinamine derivatives, emphasizing the role of the terminal piperazine moiety in achieving potent antileishmanial activity (Johnson & Werbel, 1983). These synthetic approaches provide a foundation for creating analogs with specific properties.
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by the presence of a quinazoline core, substituted with various groups that influence the compound's pharmacological profile. The molecular docking and DFT studies, as conducted by Sarkar et al. (2021), offer insights into the molecular interactions and stability, highlighting the significance of the quinazoline and piperazine rings in binding with biological targets (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo various chemical reactions, including cyclization, nitrosation, and hydroxylation, which are crucial for their biological activities. The synthesis and reactions of these compounds often explore the effects of substituents on the quinazoline nucleus, as discussed by Sirisoma et al. (2010), who investigated the structure-activity relationship of N-methyl-4-(4-methoxyanilino)quinazolines (Sirisoma et al., 2010).
Physical Properties Analysis
The physical properties of quinazolinamine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Anthal et al. (2018) detailed the crystal structure of a related quinazoline derivative, providing insights into its solid-state properties and potential interactions (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(2-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-2-quinazolinamine, including reactivity, stability, and functional group interactions, are pivotal in determining its pharmacological potential. Studies on related compounds, such as those by Minato et al. (2008), explore the metabolism and transformation of quinazolinamines, shedding light on their biotransformation pathways and interactions with human hepatic cytochrome P450 enzymes (Minato et al., 2008).
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-24-11-13-25(14-12-24)19-15-7-3-4-8-16(15)21-20(23-19)22-17-9-5-6-10-18(17)26-2/h3-10H,11-14H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSVDXVLYLFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)
![ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}-2-methoxy-2-methylpropanamide dihydrochloride](/img/structure/B5638653.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638674.png)
![3-(4-bromophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5638680.png)
![5-[2-(3-cyclopropyl-1-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-tetrazole](/img/structure/B5638685.png)
![1-(2-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5638691.png)
![(1S*,5R*)-3-benzoyl-6-[(4-methylpyrimidin-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638712.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5638721.png)
![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638739.png)
![3-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B5638746.png)
![2-methoxy-N-{[5-(4-methoxy-2,3-dimethylbenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide](/img/structure/B5638754.png)
